molecular formula C20H34O B1580774 3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol CAS No. 68931-30-6

3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol

Cat. No. B1580774
CAS RN: 68931-30-6
M. Wt: 290.5 g/mol
InChI Key: IQDXAJNQKSIPGB-UHFFFAOYSA-N
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Description

“3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol” is a chemical compound with the molecular formula C20H34O and a molecular weight of 290.48 . It is also known by other names such as Geranyllinalool and (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol .


Molecular Structure Analysis

The molecular structure of “3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol” can be represented by the InChI string: InChI=1S/C20H34O/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-21-15-16-22/h9,11,13,15,17H,6-8,10,12,14,16H2,1-5H3/b19-11+,20-13+,21-15+ .


Physical And Chemical Properties Analysis

“3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol” has a density of 0.885g/mL at 20°C (lit.), a melting point of 51℃, a boiling point of 250 °C, and a flash point of 160°C . It is insoluble in water . The vapor pressure is 1.09E-07mmHg at 25°C, and the refractive index is n20/D 1.490 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Diterpenes : The compound has been synthesized as part of efforts to produce diterpenes like geranyllinaloisocyanide, a substance isolated from marine sponges, through allyl cyanate-to-isocyanate rearrangement (Ichikawa, Yamazaki, & Isobe, 1993).
  • Creation of Artificial Substrates : It has been used in enzymatic reactions to produce chiral compounds, demonstrating potential in the study of enzyme specificity and reaction pathways (Nagaki, Sato, Maki, Nishino, & Koyama, 2000).

Biochemical and Environmental Interactions

  • Biotransformation in Sediments : In anoxic sediments, it undergoes biotransformation by bacterial communities, leading to the formation of various isomeric compounds, important for understanding environmental degradation processes (Grossi, Hirschler, Raphel, Rontani, Leeuw, & Bertrand, 1998).
  • Extraction from Marine Algae : Extracted from brown algae, this compound is part of novel diterpenes, expanding the understanding of marine biochemistry (Combaut & Piovetti, 1983).

Applications in Organic Chemistry

  • Synthesis of Complex Hydrocarbons : Its analogues have been synthesized and characterized to study the physical properties like freezing points and viscosities of complex hydrocarbons, relevant in material science (Nishida, Narukawa, Yokota, & Itoi, 1985).
  • Study of Intramolecular Reactions : It's been used in studying the intramolecular cyclization routes to create novel steroidal structures, contributing to the field of medicinal chemistry (Bull & Mountford, 1999).

Pharmacological Insights

  • Pharmacological Applications : While detailed pharmaceutical applications are outside the scope of this request, a review highlighted its potential applications in treating central nervous system disorders, indicating its broader biological relevance (Costa, Oliveira, Júnior, & Freitas, 2014).

Safety And Hazards

The use of “3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol” is generally considered safe as it is typically used in low concentrations in personal care products .

properties

IUPAC Name

3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDXAJNQKSIPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862543
Record name 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-

CAS RN

68931-30-6
Record name 3,7,11,15-Tetramethyl-1,6,10,14-hexadecatetraen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68931-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68931-30-6
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Synthesis routes and methods

Procedure details

Compound U ##STR47## docosanol Compound V ##STR48## phytol Control compound: -MDP (AcMur-L-Ala-D-Glu)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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